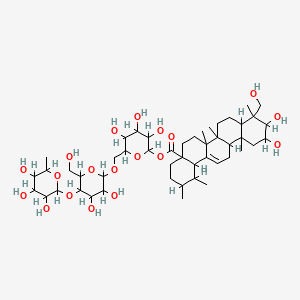
Amino-PEG5-alcohol
Overview
Description
Amino-PEG5-alcohol is a polyethylene glycol (PEG) derivative containing an amino group and a hydroxyl group. This compound is known for its high solubility in water and other solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM) . The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and other functional groups, while the hydroxyl group allows for further derivatization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG5-alcohol can be synthesized through the reaction of pentaethylene glycol with an amine source. One common method involves the reaction of pentaethylene glycol with ammonia or an amine under controlled conditions to introduce the amino group . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and stringent quality control measures. The process may include steps such as distillation, crystallization, and chromatography to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG5-alcohol undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amides, esters, and other derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and it can also participate in reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include amides, esters, and various PEG derivatives with modified functional groups .
Scientific Research Applications
Amino-PEG5-alcohol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Amino-PEG5-alcohol involves its ability to react with various functional groups through its amino and hydroxyl groups. The amino group can form covalent bonds with carboxylic acids, NHS esters, and carbonyl compounds, while the hydroxyl group can undergo further derivatization . These reactions enable the compound to modify and stabilize other molecules, enhancing their solubility and bioavailability .
Comparison with Similar Compounds
Amino-PEG5-alcohol is unique due to its specific PEG chain length and the presence of both amino and hydroxyl groups. Similar compounds include:
Amino-PEG4-alcohol: Contains a shorter PEG chain, which may affect its solubility and reactivity.
Amino-PEG6-alcohol: Contains a longer PEG chain, which may enhance its solubility but could also affect its reactivity.
Amino-PEG5-acid:
These similar compounds highlight the versatility of PEG derivatives and their ability to be tailored for specific applications based on their chain length and functional groups .
Properties
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOUHEFHTMMUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)
![(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B1665298.png)


